2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-(cyclohexylsulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S.ClH/c14-16(15,12-7-2-1-3-8-12)10-11-6-4-5-9-13-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNYEKCHHSUWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is cholinesterase receptors. These receptors play a significant role in the nervous system, where they are involved in transmitting signals between nerve cells.
Mode of Action
The compound interacts with its targets through its benzyl-piperidine group. This group binds to the catalytic site of the Acetylcholinesterase (AChE) enzyme, which includes two active anionic binding sites: catalytic and peripheral. The interaction involves key residues such as Trp84, Trp279, Phe330, and Phe331.
Biochemical Analysis
Biochemical Properties
2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cholinesterase receptors, particularly binding to the catalytic site of the enzyme. This interaction is crucial as it can inhibit the enzyme’s activity, which is essential in the regulation of neurotransmitters.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cholinesterase receptors can lead to altered neurotransmitter levels, impacting cell signaling pathways. Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to inhibit cholinesterase by binding to its catalytic site, preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit cholinesterase without causing significant adverse effects. At high doses, it may lead to toxic effects, including neurotoxicity and other systemic effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites that can be excreted from the body. This metabolism involves various enzymes, including cytochrome P450 enzymes, which play a significant role in its biotransformation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different tissues. The compound is distributed widely in the body, with significant accumulation in the liver and brain. This distribution is crucial for its therapeutic effects, as it needs to reach target tissues to exert its action.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its ability to modulate cellular processes and exert its therapeutic effects.
Biological Activity
2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.
The compound exhibits several biological activities, primarily through the modulation of sigma receptors and inhibition of proteasome activity. Sigma receptors are implicated in various cellular processes, including proliferation and survival pathways in cancer cells.
Sigma Receptor Modulation
Research indicates that compounds acting on sigma receptors can induce apoptosis in cancer cells. Specifically, this compound has been shown to bind to both sigma-1 and sigma-2 receptors, leading to increased endoplasmic reticulum stress and subsequent cell death in tumor cells .
Proteasome Inhibition
The compound also demonstrates proteasome inhibition, which is crucial for the degradation of misfolded proteins and regulation of cell cycle progression. By inhibiting the proteasome, this compound can disrupt the normal cellular homeostasis, leading to increased apoptosis in cancer cells .
Efficacy in Cancer Models
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including glioblastoma (GB) and multiple myeloma (MM). The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| U87MG (Glioblastoma) | 10 | Sigma receptor activation | |
| RPMI 8226 (Myeloma) | 8 | Proteasome inhibition | |
| HeLa (Cervical) | 15 | Apoptosis induction |
Case Studies
Several case studies have explored the therapeutic potential of this compound in preclinical models:
- Study on Glioblastoma : A study evaluated the effects of this compound on U87MG glioblastoma cells. The results indicated a dose-dependent increase in apoptosis markers and a reduction in cell viability .
- Multiple Myeloma Research : In an investigation involving RPMI 8226 cells, the compound was found to significantly inhibit cell growth and induce apoptosis through proteasome inhibition. This study highlighted its potential as a novel treatment for multiple myeloma .
- Neurodegenerative Disease Potential : The compound has also been studied for its ability to inhibit gamma-secretase activity, which is relevant for Alzheimer's disease treatment. By modulating amyloid-beta peptide processing, it shows promise as a therapeutic agent for neurodegenerative conditions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride with related compounds:
Key Observations :
- Steric Effects: Bulky groups like diphenylmethoxy (4-(Diphenylmethoxy)piperidine HCl) or indanone (Donepezil) influence receptor binding and metabolic stability .
Toxicity and Regulatory Considerations
- 4-(Diphenylmethoxy)piperidine HCl: Limited acute toxicity data; classified under China’s IECSC chemical inventory .
- Donepezil HCl : Well-tolerated in clinical use but associated with cholinergic side effects (e.g., nausea) .
- Target Compound: No specific toxicity data available. Regulatory status remains undefined in the evidence, suggesting it may be a research chemical .
Preparation Methods
General Synthetic Approach
The preparation of 2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride typically involves two key stages:
- Stage 1: Introduction of the sulfonylmethyl group onto piperidine
- Stage 2: Conversion of the free base to its hydrochloride salt
The sulfonylmethyl group is introduced by alkylation of piperidine with a suitable cyclohexanesulfonylmethyl electrophile or via sulfonylation of a piperidinylmethyl intermediate.
Alkylation-Based Preparation
A common preparative route involves the alkylation of piperidine at the 2-position with a cyclohexanesulfonylmethyl halide or sulfonate ester under basic conditions. The reaction proceeds via nucleophilic substitution:
- Reagents: Piperidine, cyclohexanesulfonylmethyl chloride or bromide, base (e.g., potassium carbonate)
- Solvent: Polar aprotic solvents such as acetonitrile or DMF
- Conditions: Mild heating (50-80 °C) to facilitate substitution
After alkylation, the crude product is purified and then converted to the hydrochloride salt by treatment with hydrogen chloride in an organic solvent such as toluene or ethanol.
Sulfonylation of Piperidinylmethyl Intermediates
Another method involves the initial synthesis of 2-(piperidinylmethyl) derivatives followed by sulfonylation with cyclohexanesulfonyl chloride:
- Step 1: Preparation of 2-(piperidinylmethyl) intermediate via reductive amination or alkylation
- Step 2: Reaction with cyclohexanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonylmethyl derivative
- Step 3: Isolation and purification of the free base
- Step 4: Conversion to hydrochloride salt by exposure to HCl gas or HCl solution
Conversion to Hydrochloride Salt
The hydrochloride salt formation is crucial for pharmaceutical applications due to improved solubility, stability, and handling properties. The process involves:
- Dissolving the free base in an organic solvent (e.g., toluene, ethanol)
- Adding an equimolar amount of hydrogen chloride (gaseous or aqueous)
- Stirring at ambient temperature to precipitate the hydrochloride salt
- Filtration and drying to obtain crystalline this compound
This method aligns with general practices for preparing piperidine hydrochlorides, which are preferred for their physiological acceptability and commercial viability.
Process Optimization and Notes
- Solvent choice: Aromatic hydrocarbons like toluene are preferred during chlorination and salt formation steps for ease of product isolation and reduced side reactions.
- Temperature control: Maintaining reaction temperatures between 70-85 °C during chlorination or sulfonylation steps ensures optimal yields and minimizes decomposition.
- Purity: Crystallization from appropriate solvents is recommended to obtain a stable, non-hygroscopic hydrochloride salt with good handling properties.
- Economic considerations: Simplified two-step processes combining alkylation and salt formation in one pot have been developed to improve economic and preparative efficiency.
Summary Data Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|---|
| 1 | Alkylation of piperidine | Piperidine, cyclohexanesulfonyl chloride, base, polar aprotic solvent, 50-80 °C | Direct introduction of sulfonylmethyl group | Requires purification before salt formation |
| 2 | Sulfonylation of piperidinylmethyl intermediate | 2-(piperidinylmethyl) compound, cyclohexanesulfonyl chloride, base (triethylamine), mild heating | High selectivity, modular approach | Intermediate preparation step required |
| 3 | Conversion to hydrochloride salt | Free base, HCl gas or aqueous HCl, toluene or ethanol, ambient temperature | Improved stability and handling | Crystallization yields stable salt form |
Research Findings and Literature Insights
- The use of thionyl chloride for chlorination of hydroxyethylpiperidine derivatives has been demonstrated to be effective in related piperidine synthesis, suggesting analogous methods could be adapted for preparing sulfonylmethyl piperidine derivatives.
- Palladium- and rhodium-catalyzed hydrogenation methods have been reported for piperidine derivatives, enabling selective functionalization, but these are more relevant for complex substituted piperidines rather than simple sulfonylmethyl derivatives.
- The preparation of crystalline hydrochloride salts from free bases is a well-established pharmaceutical practice to enhance the physicochemical properties of piperidine derivatives, as exemplified in paroxetine hydrochloride preparation.
Q & A
Q. What are the recommended synthesis routes for 2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfonylation of a piperidine precursor. For example:
- Step 1 : React piperidine with cyclohexanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere.
- Step 2 : Optimize reaction temperature (e.g., 0–25°C) to minimize side reactions.
- Step 3 : Purify via recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane).
Key variables include pH control (use triethylamine as a base), stoichiometric ratios (1:1.2 for sulfonyl chloride:piperidine), and reaction time (monitor via TLC/HPLC). For analogous compounds, yields range from 60–85% .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine protons at δ 1.4–2.8 ppm, sulfonyl group at δ 3.1–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm for purity ≥98% .
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks ([M+H]⁺ expected ~318 m/z) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) .
- Disposal : Neutralize with 5% sodium bicarbonate before incineration, adhering to local hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for piperidine hydrochloride derivatives?
- Methodological Answer :
- Controlled Solubility Studies : Test solubility in DMSO, water, and ethanol at 25°C using gravimetric analysis (e.g., saturate solution, filter, evaporate solvent).
- Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, water solubility ~50 mg/mL) .
- pH-Dependent Solubility : Adjust pH (2–10) and measure via UV-Vis spectroscopy to identify ionization effects .
Q. What experimental strategies are recommended for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., peak area reduction <5% indicates stability) .
- pH Stress Testing : Expose to 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) for 24 hours. Identify hydrolysis products using LC-MS .
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hours) .
Q. How does the introduction of a cyclohexanesulfonyl group influence the compound’s reactivity compared to other piperidine derivatives?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfonyl group reduces piperidine’s basicity (pKa ~7.5 vs. ~10 for unsubstituted piperidine), affecting salt formation and solubility .
- Steric Hindrance : Cyclohexane substituents may slow nucleophilic reactions (e.g., alkylation) due to steric bulk. Compare kinetics with methylsulfonyl analogs via NMR reaction monitoring .
- Biological Activity : Test receptor binding affinity (e.g., opioid or serotonin receptors) using radioligand assays to assess structural-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
